

4-Acetylpyridine 1-oxide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671

[Get Quote](#)

An In-Depth Technical Guide to **4-Acetylpyridine 1-oxide** for Pharmaceutical Research and Development

Abstract

4-Acetylpyridine 1-oxide, with a molecular weight of 137.14 g/mol, is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.^[1] As a derivative of pyridine, the introduction of the N-oxide functional group fundamentally alters the electronic properties and reactivity of the aromatic ring, rendering it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of **4-Acetylpyridine 1-oxide**, detailing its physicochemical properties, a field-proven synthesis protocol with mechanistic insights, its applications in drug development, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and manufacturing endeavors.

Introduction: The Strategic Importance of Pyridine N-Oxides

Pyridine N-oxides are a class of compounds that have garnered considerable attention in medicinal chemistry. The N-oxide moiety acts as a powerful electron-withdrawing group via induction while also being a weak π -donor. This dual nature deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the C2 and C4 positions for nucleophilic attack. Furthermore, the N-oxide group can enhance the aqueous solubility of a parent molecule and act as a hydrogen bond acceptor, properties that are highly desirable in

drug design. **4-Acetylpyridine 1-oxide** combines these features with a reactive acetyl group, making it a bifunctional intermediate for constructing diverse and novel scaffolds.

Physicochemical and Spectroscopic Properties

Accurate characterization of **4-Acetylpyridine 1-oxide** is fundamental for its effective use. The compound is a solid at room temperature and should be stored in a dry, sealed environment. Its identity and purity are typically confirmed through a combination of spectroscopic methods and physical measurements.

Table 1: Core Physicochemical and Identification Data for **4-Acetylpyridine 1-oxide**

Property	Value	Source(s)
Molecular Weight	137.14 g/mol	[1][2]
Molecular Formula	C7H7NO2	[2]
CAS Number	2402-96-2	[2]
IUPAC Name	1-(1-oxido-4-pyridinyl)ethanone	
Physical Form	Solid	
Typical Purity	≥98%	
InChI Key	GUHDDRZAZNIQJB-UHFFFAOYSA-N	[1]
Storage Temperature	Room Temperature, Sealed in Dry	

For characterization, ¹H NMR spectroscopy is a primary tool. The protons on the pyridine ring of an N-oxide typically exhibit a downfield shift compared to the parent pyridine due to the deshielding effect of the N-oxide group.

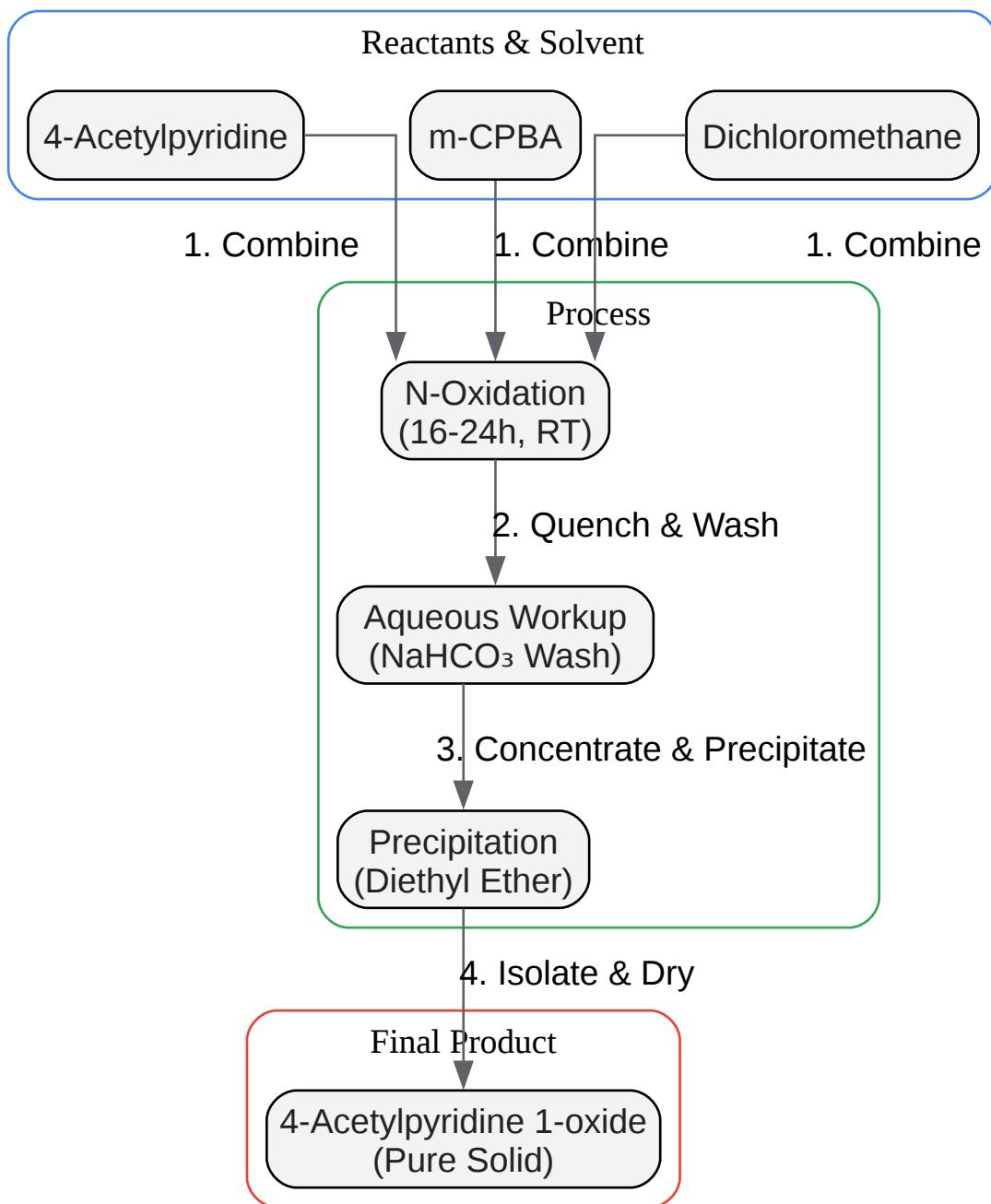
Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing **4-Acetylpyridine 1-oxide** is through the direct oxidation of 4-Acetylpyridine. The choice of oxidizing agent is critical; peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective as they provide a source of electrophilic oxygen that readily attacks the nucleophilic pyridine nitrogen.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine

This protocol is adapted from established procedures for the N-oxidation of acetylpyridines.[\[3\]](#)

Objective: To synthesize, isolate, and purify **4-Acetylpyridine 1-oxide** from 4-Acetylpyridine.


Materials:

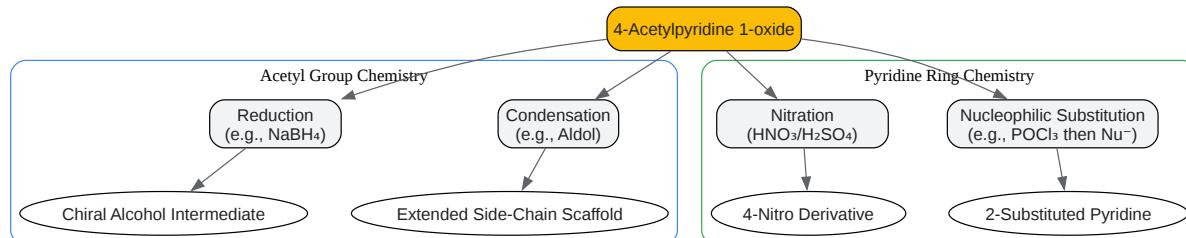
- 4-Acetylpyridine (10.0 g, 82.5 mmol, 1.0 equiv.)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 22.0 g, ~98.0 mmol, 1.2 equiv.)
- Dichloromethane (DCM), anhydrous (200 mL)
- Diethyl ether (200 mL)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetylpyridine (10.0 g) in 200 mL of anhydrous dichloromethane. Stir the solution at room temperature until the starting material is fully dissolved.
- Reagent Addition: To the stirred solution, add m-CPBA (22.0 g) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and maintain a safe operating temperature.

- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-Acetylpyridine starting material. The reaction is typically complete within 16-24 hours.[3]
- Workup & Isolation:
 - Upon completion, cool the reaction mixture in an ice bath. The byproduct, meta-chlorobenzoic acid, will precipitate out. Filter the mixture to remove the bulk of this solid.
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (3 x 50 mL) to remove residual acid. Trustworthiness Check: The aqueous layer should be basic upon testing with pH paper after the final wash, ensuring complete acid removal.
 - Wash the organic layer with brine (1 x 50 mL), then dry over anhydrous MgSO_4 .
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to a volume of approximately 50 mL.
 - Add 200 mL of diethyl ether to the concentrated solution to precipitate the product.[3] Causality Note: **4-Acetylpyridine 1-oxide** has low solubility in diethyl ether, allowing for efficient crystallization away from soluble impurities.
 - Collect the resulting solid by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure **4-Acetylpyridine 1-oxide**.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **4-Acetylpyridine 1-oxide**.

Applications in Drug Development

4-Acetylpyridine 1-oxide is not merely a laboratory curiosity; it is a strategic intermediate for accessing valuable pharmaceutical targets. Its utility stems from the ability to functionalize both

the acetyl group and the activated pyridine ring.

- **Scaffold Elaboration:** The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, conversion to an oxime, or serving as a handle for aldol condensations, providing a route to more complex side chains.
- **Ring Functionalization:** The N-oxide activates the C2 and C6 positions towards nucleophilic substitution, allowing for the introduction of various functional groups (e.g., halides, amines, thiols) that are pivotal for modulating biological activity.
- **Precursor to APIs:** It serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] For example, it can be a precursor to compounds investigated for neurological or oncological applications.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Acetylpyridine 1-oxide**.

Safety and Handling

Proper handling of **4-Acetylpyridine 1-oxide** is essential to ensure laboratory safety. The compound is classified with GHS07 and carries specific hazard statements.

- **Hazard Statements:**

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[\[6\]](#)
- Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[\[6\]](#)
- Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[7\]](#)
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[\[6\]](#)[\[8\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[6\]](#)

Conclusion

4-Acetylpyridine 1-oxide is a high-value chemical intermediate whose utility in modern organic synthesis and drug development cannot be overstated. With a well-defined molecular weight of 137.14 g/mol, its predictable physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. The reliable synthesis via N-oxidation of 4-Acetylpyridine, coupled with the compound's dual reactive sites, provides a robust platform for the creation of novel and complex molecules. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively integrate **4-Acetylpyridine 1-oxide** into their discovery and development pipelines.

References

- Organic Syntheses. 4-ACETYL PYRIDINE OXIME. [\[Link\]](#)
- PubChem. 4-Acetylpyridine | C7H7NO | CID 14282. [\[Link\]](#)
- MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [\[Link\]](#)

- The Good Scents Company. 4-acetyl pyridine, 1122-54-9. [Link]
- ChemBK. 4-Acetylpyridine. [Link]
- SpectraBase. 4-ACETYL-PYRIDINE-1-OXIDE. [Link]
- SpectraBase. 4-Acetylpyridine. [Link]
- MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. spectrabase.com [spectrabase.com]
- 2. 4-ACETYL PYRIDINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Acetylpyridine 1-oxide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596671#4-acetylpyridine-1-oxide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com